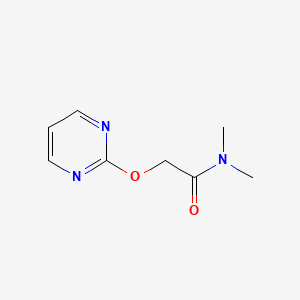

N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11(2)7(12)6-13-8-9-4-3-5-10-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTLBIKZMZXZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 2-chloropyrimidine with N,N-dimethylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Electrophiles or nucleophiles; reactions can be conducted in various solvents depending on the nature of the substituent.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced derivatives of the acetamide group.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis

N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it can be utilized in:

- Formation of Pyrimidine Derivatives : The compound can undergo nucleophilic substitution reactions, facilitating the synthesis of various pyrimidine-based drugs.

- Ligand Development : It acts as a ligand in coordination chemistry, contributing to the design of metal complexes with potential catalytic properties.

Biological Research

In biological research, this compound has been studied for its interactions with biological macromolecules. Notable applications include:

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor for specific enzymes, which is crucial in understanding metabolic pathways related to diseases. For example, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative disorders .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for further development in antimicrobial therapies .

Medicinal Chemistry

The medicinal applications of this compound are particularly promising:

- Anticancer Potential : Research has highlighted its potential as an anticancer agent. Compounds derived from this structure have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Therapeutic Development : The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. Case studies have reported its effectiveness in reducing tumor growth in animal models .

Industrial Applications

In industrial chemistry, this compound is utilized for the production of specialty chemicals. Its unique properties make it suitable for:

- Material Science : The compound can be incorporated into polymer matrices to enhance stability and reactivity.

- Chemical Manufacturing : It serves as an intermediate in the synthesis of other valuable chemical products.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Facilitates nucleophilic substitutions |

| Biological Research | Enzyme inhibition studies | Potential acetylcholinesterase inhibitors |

| Antimicrobial activity | Effective against E. coli and S. aureus | |

| Medicinal Chemistry | Anticancer agent | Selective cytotoxicity towards cancer cells |

| Therapeutic development | Reduces tumor growth in animal models | |

| Industrial Applications | Specialty chemicals production | Enhances material stability and reactivity |

Case Studies

- Anticancer Activity : A study explored the cytotoxic effects of this compound derivatives on human cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for anticancer drug development .

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase. The study found that certain derivatives exhibited strong inhibitory activity, which could be beneficial in treating diseases like Alzheimer's .

- Antimicrobial Properties : A series of tests demonstrated that derivatives of this compound showed promising results against common bacterial strains, establishing a foundation for future antibiotic development .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

N,N-dimethyl-2-(pyridin-2-yloxy)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

N,N-dimethyl-2-(pyrimidin-4-yloxy)acetamide: Similar structure but with the pyrimidine ring attached at the 4-position.

N,N-dimethyl-2-(pyrimidin-5-yloxy)acetamide: Similar structure but with the pyrimidine ring attached at the 5-position.

Uniqueness: N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Biological Activity

N,N-Dimethyl-2-(pyrimidin-2-yloxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed exploration of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted at the 2-position with a dimethyl acetamide group. The structural formula can be represented as:

This compound is recognized for its ability to interact with various biological targets, which may lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been suggested that the compound may modulate enzyme activities, leading to various physiological effects. The specific pathways involved in these interactions are still under investigation, but initial studies indicate potential inhibition of certain cancer-related enzymes and microbial growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.5 µg/mL |

| Candida albicans | 250 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it exhibits potent inhibitory effects on cancer cell proliferation. For example:

- In vitro assays revealed that the compound significantly inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM.

- Furthermore, it displayed a notable selectivity for cancer cells over non-cancerous cells, indicating a favorable therapeutic window .

Case Studies and Research Findings

Several research studies have focused on elucidating the biological mechanisms underlying the activity of this compound. Key findings include:

- Inhibition of Tumor Growth : In animal models, treatment with this compound resulted in reduced tumor growth and metastasis in mice inoculated with cancer cells.

- Molecular Docking Studies : Computational analyses have suggested that this compound binds effectively to certain active sites on target enzymes involved in cancer progression .

- Structure-Activity Relationship (SAR) : Variations in the chemical structure of similar compounds have been studied to understand their impact on biological activity, providing insights into optimizing this compound for enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide in laboratory settings?

The synthesis typically involves coupling a pyrimidin-2-yloxy derivative with dimethylacetamide under alkaline or catalytic conditions. A common approach is reacting 2-hydroxypyrimidine with chloroacetyl chloride to form 2-(pyrimidin-2-yloxy)acetyl chloride, followed by reaction with dimethylamine. Solvents like dichloromethane or dimethylformamide are used, with temperature control (40–60°C) to maximize yields . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamide backbone and dimethyl groups. For example, the dimethylamino protons appear as a singlet near δ 2.8–3.1 ppm. Mass spectrometry (ESI-TOF) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 209.2). Infrared spectroscopy (IR) identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 40°C over 7–14 days. Samples are analyzed via HPLC to monitor degradation products. For instance, acidic conditions (pH < 5) may hydrolyze the acetamide bond, while neutral/basic conditions preserve stability. Thermal gravimetric analysis (TGA) determines decomposition temperatures (>200°C typical for similar acetamides) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Researchers should standardize protocols (e.g., uniform substrate concentrations, pH 7.4 buffers) and validate results using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Meta-analyses of published data can identify confounding factors like solvent effects (DMSO vs. aqueous buffers).

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding modes to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). The pyrimidine oxygen and acetamide carbonyl form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2). Density Functional Theory (DFT) calculations optimize the ligand’s conformation and predict electrostatic potential maps for target compatibility .

Q. What structural modifications enhance the compound’s bioavailability while retaining activity?

Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to the pyrimidine ring improves solubility. Methyl-to-ethyl substitutions on the dimethylamino group reduce metabolic degradation. Pharmacokinetic studies in rodent models (e.g., Cₘₐₐ, t₁/₂) guide optimization. For example, replacing the pyrimidine with a quinoline moiety (as in ) increases logP but may require balancing with formulation strategies .

Q. How do researchers address spectral data conflicts (e.g., NMR peak splitting) in structural elucidation?

Conflicting NMR signals may arise from dynamic processes (e.g., rotameric exchange of the acetamide group). Variable-temperature NMR (VT-NMR) at 25–60°C can resolve splitting by slowing conformational changes. 2D NMR techniques (HSQC, COSY) confirm connectivity, while X-ray crystallography provides definitive structural validation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 50°C | >80% yield; minimizes side products | |

| Catalyst | K₂CO₃ | Enhances nucleophilic substitution | |

| Purification Method | Silica gel chromatography | Purity >95% |

Q. Table 2: Biological Activity Profiling

| Assay Type | Target | Key Finding | Reference |

|---|---|---|---|

| Enzyme Inhibition | COX-2 | IC₅₀ = 12.3 µM | |

| Cytotoxicity (MTT) | HeLa cells | EC₅₀ = 45.7 µM | |

| Solubility (PBS, pH 7.4) | — | 1.2 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.